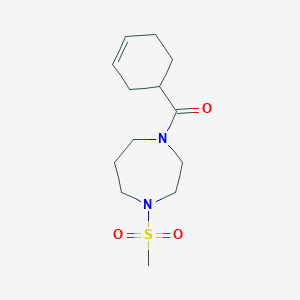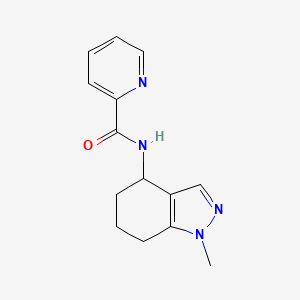
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the G protein-coupled receptor, CXCR4, which plays a key role in a variety of physiological and pathological processes.
Mecanismo De Acción
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide acts as a selective antagonist of CXCR4 by binding to the receptor and blocking its signaling pathway. CXCR4 is a chemokine receptor that plays a key role in cell migration and homing, particularly in immune cells and cancer cells. By inhibiting CXCR4 signaling, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide can suppress tumor growth and metastasis, as well as modulate immune responses.
Biochemical and Physiological Effects
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, modulation of immune responses, and regulation of stem cell differentiation. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cells, as well as suppress angiogenesis and invasion. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide can modulate immune responses by regulating the migration and activation of immune cells. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has also been shown to promote the differentiation of stem cells into neural cells, suggesting its potential application in regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity and potency for CXCR4, as well as its well-characterized mechanism of action. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions and dosage is necessary to ensure the safety and efficacy of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide, including its potential application in cancer therapy, immune modulation, and regenerative medicine. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide in humans, as well as to optimize its dosage and delivery methods. In addition, the development of novel CXCR4 antagonists with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of compounds.
Métodos De Síntesis
The synthesis of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-methyl-4,5,6,7-tetrahydroindazole, and the subsequent coupling with pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. CXCR4 is overexpressed in a variety of cancer cells and plays a key role in tumor metastasis, angiogenesis, and immune evasion. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been shown to inhibit CXCR4 signaling and suppress tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-13-7-4-6-11(10(13)9-16-18)17-14(19)12-5-2-3-8-15-12/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTYDLMQUBELAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
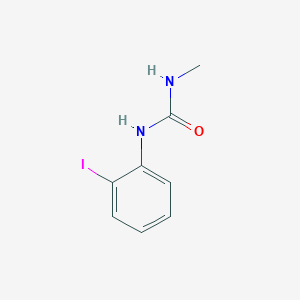
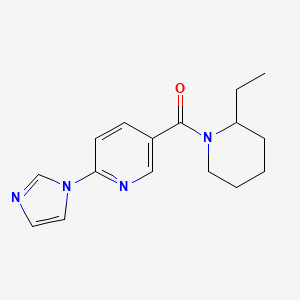
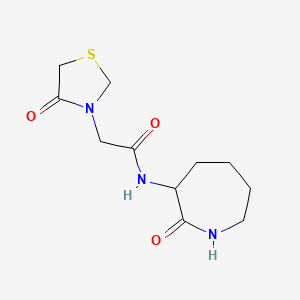
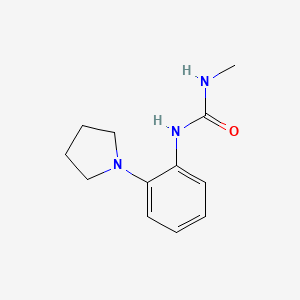
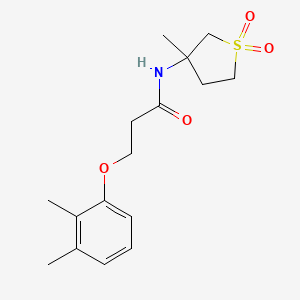
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
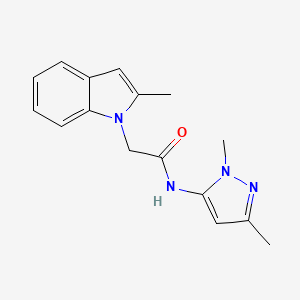
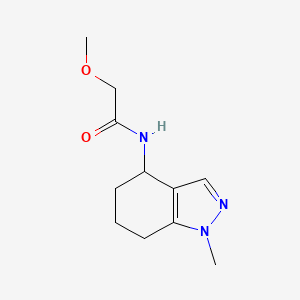
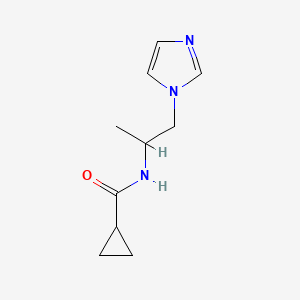
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
